Tert-butyl 4-amino-1,3-dimethyl-1h-pyrazole-5-carboxylate

Description

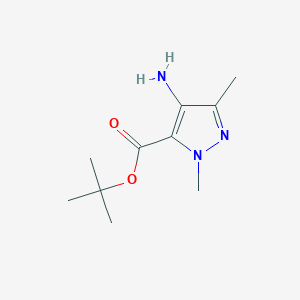

Tert-butyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative featuring a tert-butyl ester at position 5, an amino group at position 4, and methyl substituents at positions 1 and 2. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its tert-butyl ester group confers stability under acidic conditions, making it suitable for multi-step synthetic routes.

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

tert-butyl 4-amino-2,5-dimethylpyrazole-3-carboxylate |

InChI |

InChI=1S/C10H17N3O2/c1-6-7(11)8(13(5)12-6)9(14)15-10(2,3)4/h11H2,1-5H3 |

InChI Key |

ZYTHERVZYOHBKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1N)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or an equivalent compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Tert-butyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s reactivity is influenced by its substituents:

- Amino Group (Position 4): The amino group participates in hydrogen bonding, affecting crystallization and solubility. Its position at C4 distinguishes it from analogs like tert-butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate (), where the amino group resides at C3, altering regioselectivity in reactions such as nucleophilic substitutions or condensations .

- tert-Butyl Ester (Position 5): The bulky tert-butyl group enhances stability against nucleophilic attack but reduces solubility in polar solvents. In contrast, ethyl or methyl esters (e.g., ethyl 3-amino-5-methanesulfonylbenzoate) offer higher polarity and solubility .

Comparative Data Table of Pyrazole Derivatives

Hydrogen Bonding and Crystallization Behavior

The amino group in this compound facilitates hydrogen bonding, influencing crystal packing and melting points. Graph-set analysis () suggests that such interactions may form discrete dimers or chains, contrasting with sulfonyl-containing analogs (e.g., ethyl 3-amino-5-methanesulfonylbenzoate), where sulfonyl oxygen atoms dominate intermolecular interactions . The tert-butyl group’s bulkiness may reduce crystal density compared to smaller esters.

Commercial and Practical Considerations

The discontinued status of this compound () may reflect challenges in synthesis or stability during storage. In contrast, tert-butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate remains accessible due to its high-yield synthesis . Ethyl esters are generally more economical but lack the steric protection of tert-butyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.